Ici 147798 is synthesized through specific chemical reactions that allow for the formation of its molecular structure. It belongs to a class of compounds known for their therapeutic potential, particularly in the context of drug development. As a synthetic organic compound, it is categorized based on its functional groups and structural characteristics, which influence its reactivity and biological activity.
The synthesis of Ici 147798 typically involves several steps that may include:
The synthesis process may involve the use of advanced techniques such as:
Ici 147798 possesses a well-defined molecular structure that can be represented using chemical notation. Its structure includes:
Molecular data such as molecular weight, melting point, and solubility are essential for characterizing Ici 147798. These parameters provide insight into its stability and potential applications.
Ici 147798 can undergo various chemical reactions, including:
The specifics of these reactions depend on the conditions under which they are performed, including:
The mechanism of action for Ici 147798 is closely related to its interactions at the molecular level with biological systems. It may act through:
Research studies often provide data on the efficacy and potency of Ici 147798 in various biological assays, helping to elucidate its mechanism of action.
The physical properties of Ici 147798 include:
Chemical properties encompass:
Relevant data from studies provide insights into these properties, guiding researchers in their applications.
Ici 147798 has several scientific uses, including:
ICI 147,798 (chemical name: 3,5-diamino-6-chloro-N-(2-((2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)amino)-1,1-dimethyl-2-oxoethyl)-2-pyrazinecarboxamide hydrochloride) is a chemically complex beta-adrenoceptor antagonist with a racemic stereochemistry configuration [4] [6]. Its molecular formula is C₂₄H₃₀ClN₇O₄·HCl, yielding a molecular weight of 552.45 g/mol for the hydrochloride salt [4] [7]. The structure integrates a naphthalene ring linked via an oxypropanolamine chain to a diaminochloropyrazine carboxamide group, conferring both beta-blocking and diuretic pharmacophores within a single molecule [6].
Pharmacologically, ICI 147,798 is classified as a non-selective beta-adrenoceptor antagonist with additional direct tubular diuretic activity [2]. Unique among beta-blockers, it exhibits differential receptor dissociation kinetics: insurmountable (noncompetitive) antagonism at β₁-adrenoceptors and surmountable (competitive) antagonism at β₂-adrenoceptors [1] [3]. This dual functionality positions it as a multifunctional cardiovascular agent targeting both neurohormonal activation and sodium retention pathways.
Table 1: Chemical and Pharmacological Profile of ICI 147,798
Property | Specification |
---|---|
Systematic Name | 3,5-Diamino-6-chloro-N-(2-((2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)amino)-1,1-dimethyl-2-oxoethyl)-2-pyrazinecarboxamide hydrochloride |
Molecular Formula | C₂₄H₃₁Cl₂N₇O₄ |
Molecular Weight | 552.45 g/mol |
CAS Registry Number | 86015-39-6 (hydrochloride salt) |
Pharmacological Class | Nonselective beta-adrenoceptor antagonist with diuretic activity |
Key Pharmacological Traits | • Insurmountable β₁-antagonism • Surmountable β₂-antagonism • Direct natriuretic action |
The development of ICI 147,798 occurred during a transformative era in beta-blocker pharmacology. Following Sir James Black’s pioneering work with propranolol (first-generation, nonselective antagonist) in 1958 [8], second-generation cardioselective agents (e.g., atenolol) emerged in the 1970s targeting β₁-receptors to minimize bronchoconstriction risks. ICI 147,798 represented part of the innovative third-generation beta-blockers in the 1980s, characterized by ancillary vasodilatory or diuretic properties to enhance hemodynamic profiles [8].
ICI Pharmaceuticals (now AstraZeneca) advanced this compound specifically to investigate whether combining beta-blockade with sodium excretion could synergistically modulate hypertension and heart failure. Unlike contemporary vasodilating beta-blockers (e.g., carvedilol, which blocks α₁-receptors), ICI 147,798’s diuretic mechanism targeted renal tubular sodium transport directly [2], offering a novel approach to volume management in cardiovascular diseases.
Table 2: Generational Evolution of Beta-Blockers
Generation | Representative Agents | Key Attributes | Limitations Addressed by ICI 147,798 |
---|---|---|---|
First | Propranolol | Nonselective β₁/β₂ blockade | Lack of organ protection beyond heart rate control |
Second | Atenolol, Metoprolol | β₁-selectivity | Respiratory side effects |
Third | ICI 147,798, Carvedilol | Dual pharmacology (e.g., vasodilation/diuresis) | Inadequate volume regulation in hypertension/HF |
ICI 147,798 was engineered to address two unresolved challenges in cardiovascular pharmacology:
Experimental studies revealed its exceptional behavior:
Table 3: Receptor Kinetics of ICI 147,798 vs. Reference Beta-Blockers
Parameter | ICI 147,798 | Propranolol | Nadolol |
---|---|---|---|
β₁ Dissociation Rate | Extremely slow | Rapid | Intermediate |
Washout Reversibility | <5% (6 hours) | >95% (6 hours) | ~50% (6 hours) |
pKB/pA₂ (β₁) | ~8.0 | 8.2–8.8 | 8.9 |
β₁:β₂ Selectivity | 1.3–2.0 (non-selective) | 1.0 (non-selective) | 1.0 (non-selective) |
These properties positioned ICI 147,798 as a unique probe for receptor theory:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0